5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dimethyl groups and an oxadiazole ring, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitrile oxides. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-1H-pyrazol-4-ylboronic acid
- 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
Uniqueness
5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8N4O3 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-4-5(3-9-12(4)2)7-10-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14) |
InChI Key |
QXNKACFTCTXXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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